N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide
Description
Structural Significance of 5,7-Dimethyl-1,3-Benzoxazol-2-yl Substituents
The 5,7-dimethyl-1,3-benzoxazol-2-yl group is a critical determinant of the compound’s bioactivity. Substitution at the 5- and 7-positions of the benzoxazole ring with methyl groups introduces steric and electronic modifications that optimize target engagement:
- Steric Effects : The methyl groups at positions 5 and 7 project outward from the planar benzoxazole ring, creating a hydrophobic interface that complements nonpolar regions of enzyme active sites. This configuration has been shown to enhance binding to cholesterol ester transfer protein (CETP) and DNA topoisomerases in related derivatives.
- Electronic Modulation : Methyl substituents donate electron density via inductive effects, stabilizing the benzoxazole ring’s aromatic system. This stabilization is critical for maintaining the moiety’s ability to participate in hydrogen bonding and charge-transfer interactions.
- Metabolic Stability : Methyl groups reduce susceptibility to oxidative metabolism, prolonging the compound’s half-life in vivo. Patent reviews highlight that dimethyl-substituted benzoxazoles exhibit superior pharmacokinetic profiles compared to unsubstituted analogs.
Table 1 summarizes the impact of substitution patterns on benzoxazole derivatives’ inhibitory activity:
| Substituent Position | Target Protein | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 5,7-Dimethyl | Cholesterol Ester Transfer Protein (CETP) | 28 | |
| 5-Chloro | VEGFR-2 | 7.75 | |
| Unsubstituted | COX-2 | 120 |
The data indicate that dimethyl substitution at positions 5 and 7 significantly enhances inhibitory potency against CETP, likely due to improved hydrophobic interactions.
Role of Nitrobenzamide Moieties in Bioactive Compound Design
The 3-nitrobenzamide component contributes three key functionalities to the hybrid molecule:
- Electron-Withdrawing Effects : The nitro group (-NO₂) at the 3-position withdraws electron density from the benzamide ring, polarizing the amide bond and increasing its electrophilicity. This polarization enhances hydrogen-bonding capacity with residues such as asparagine or glutamine in enzyme active sites.
- Topological Complementarity : The planar nitrobenzamide group aligns with aromatic amino acid residues (e.g., phenylalanine, tyrosine) in target proteins, facilitating π-π stacking. Molecular docking studies of analogous compounds reveal that nitrobenzamides occupy subpockets adjacent to catalytic sites in α-glucosidase and α-amylase.
- Synergism with Benzoxazole : The nitro group’s electron-withdrawing nature synergizes with the benzoxazole’s electron-rich regions, creating a dipole-dipole interaction network that stabilizes ligand-target complexes. This synergism is evident in patented benzoxazole-nitrobenzamide hybrids showing dual inhibition of COX-2 and topoisomerase II.
Table 2 compares the bioactivity of nitrobenzamide-containing compounds against related analogs:
| Compound Class | Target Enzyme | Inhibition (%) | Reference |
|---|---|---|---|
| 3-Nitrobenzamide hybrids | α-Glucosidase | 92 | |
| 4-Nitrobenzamide analogs | DNA Topoisomerase II | 78 | |
| Unmodified benzamides | COX-2 | 45 |
The inclusion of the nitro group markedly improves enzymatic inhibition, underscoring its role in enhancing binding affinity.
Properties
Molecular Formula |
C23H19N3O4 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O4/c1-13-9-15(3)21-20(10-13)25-23(30-21)17-8-7-14(2)19(12-17)24-22(27)16-5-4-6-18(11-16)26(28)29/h4-12H,1-3H3,(H,24,27) |
InChI Key |
OIYNIULYIODNSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3-Amino-4,6-dimethylphenol
The benzoxazole ring is synthesized via cyclization of 3-amino-4,6-dimethylphenol with a carbonyl source.
-
Reagents : Triphosgene (BTC) in dichloromethane (DCM)
-
Mechanism : The amine reacts with triphosgene to form an isocyanate intermediate, which undergoes intramolecular cyclization to yield the benzoxazole.
Reaction Scheme :
Yield : 78–85% after recrystallization from ethanol.
Functionalization of the Phenyl Ring
Nitration of 2-Methyltoluene
To introduce the nitro group at the 5-position of the phenyl ring:
Reduction of Nitro to Amine
The nitro group is reduced to an amine for subsequent amidation:
-
Conditions : Reflux at 70°C for 4 hours.
Coupling of Benzoxazole and Phenylamine
Nucleophilic Aromatic Substitution
The benzoxazole is coupled to the 5-amino-2-methylphenyl group via a Ullmann-type reaction:
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline
-
Base : K₂CO₃
-
Solvent : Dimethylformamide (DMF)
Reaction Scheme :
Yield : 65–70% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Amidation with 3-Nitrobenzoyl Chloride
Synthesis of 3-Nitrobenzoyl Chloride
Amide Bond Formation
Reagents :
-
Intermediate A (1 equiv)
-
3-Nitrobenzoyl chloride (1.2 equiv)
-
Triethylamine (TEA, 2 equiv)
-
Solvent: Dry THF
Conditions :
-
0°C to room temperature, 12 hours.
-
Quench with ice-water, extract with DCM, dry over Na₂SO₄.
Purification :
Analytical Validation
Spectroscopic Data
Thermal Stability
Comparative Analysis of Synthetic Routes
Challenges and Optimization
-
Regioselectivity in Nitration : The para-nitro isomer dominates due to steric and electronic effects of the methyl group.
-
Amidation Efficiency : Excess acyl chloride (1.2 equiv) and TEA ensure complete conversion.
-
Purification : Recrystallization from ethanol/water achieves >98% purity without chromatography .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens can be introduced.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, making it a candidate for developing new therapeutic agents against resistant bacterial strains. For instance:
- Mechanism of Action : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values indicate potent efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.19 |
| Escherichia coli | 64 |
| Salmonella typhi | 32 |
These results suggest that N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide could serve as a lead compound in antibiotic development aimed at overcoming multi-drug resistance .
Anticancer Potential
The compound has also shown promise as an anticancer agent. Various derivatives of benzamide compounds have been synthesized and tested for their antiproliferative effects on different cancer cell lines.
Case Study: Anticancer Screening
A study evaluated the compound's effectiveness against several cancer cell lines, demonstrating significant cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 4.12 | Induction of apoptosis |
| MCF-7 | 20 | Inhibition of cell proliferation |
| A549 | 25 | Modulation of apoptotic pathways |
The presence of specific substituents on the benzamide structure enhances its activity against cancer cells, indicating that modifications to the chemical structure may yield even more potent derivatives .
Drug Discovery and Development
This compound is included in various screening libraries aimed at drug discovery. It has been evaluated for its interactions with biological targets relevant to cancer and infectious diseases.
Screening Libraries
The compound is part of libraries such as:
- 300k Representative Compounds Library
- C-Met Library
These libraries facilitate high-throughput screening for potential drug candidates across multiple therapeutic areas including oncology and infectious diseases .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of benzamide derivatives has provided insights into how modifications can enhance biological activity. The introduction of specific functional groups has been correlated with increased potency against both microbial and cancerous cells.
Key Findings
- Substituents : The presence of nitro groups enhances antibacterial properties.
- Positioning : The location of methyl or methoxy groups on the aromatic ring significantly affects anticancer activity.
This information is crucial for guiding future synthesis efforts aimed at optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The following table highlights key structural differences and their implications:
Key Observations:
- Steric Effects : Methyl substituents on the benzoxazole and phenyl rings (common in all analogs) increase steric bulk, which may reduce metabolic degradation but limit solubility .
- Linker Modifications : The thiourea linker in the compound from introduces sulfur, which could enhance metal coordination or hydrogen bonding .
Biological Activity
N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The compound's molecular formula is , with a complex structure that includes a benzoxazole moiety, which is known for its diverse biological activities. The presence of the nitro group and the specific substitutions on the benzoxazole ring contribute to its reactivity and potential therapeutic effects.
Canonical SMILES:
CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-]
Anticancer Activity
Research indicates that compounds containing benzoxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related benzoxazole compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Table 1: Summary of Anticancer Studies Involving Benzoxazole Derivatives
Antimicrobial Activity
The benzoxazole scaffold has been associated with antimicrobial activities. Compounds similar to this compound have demonstrated efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
The mechanisms underlying the biological activity of this compound involve:
- DNA Interaction : The compound may intercalate into DNA or form adducts, leading to mutagenic effects.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
- Induction of Apoptosis : Through ROS generation and mitochondrial pathway activation, it triggers programmed cell death in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of similar benzoxazole derivatives:
- Study on MCF-7 Cells : A derivative with a similar structure induced apoptosis via ROS-mediated pathways, with significant inhibition of cell proliferation observed at concentrations above 10 µM .
- Antimicrobial Efficacy : A related compound was tested against Staphylococcus aureus and E. coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
Q & A
Q. Advanced
- Data Collection : Use single-crystal X-ray diffraction to obtain intensity data. SHELX programs (e.g., SHELXL) refine atomic positions and thermal parameters.
- Hydrogen Bond Analysis : Identify classical (N–H⋯O) and non-classical (C–H⋯π) interactions to stabilize the crystal lattice .
- Validation : Check R-factors and electron density maps for accuracy.
What strategies resolve contradictions in reported biological activities of benzoxazole derivatives?
Q. Advanced
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, concentrations).
- Mechanistic Validation : Use enzyme inhibition assays (e.g., IC determination) to confirm target specificity.
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., COX-2 inhibitors in benzothiazoles) to identify structure-activity relationships (SAR) .
How can synthesis be optimized for higher yield and purity?
Q. Advanced
- Catalysis : Employ transition metals (e.g., Pd/Cu) for cross-coupling steps to reduce side reactions.
- Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer, improving reproducibility .
- In-line Analytics : Integrate HPLC or TLC monitoring for real-time reaction tracking .
What physical and chemical properties influence its bioactivity?
Q. Basic
- Solubility : Affected by nitro and benzoxazole groups; logP values predict membrane permeability.
- Hydrogen Bonding : Amide and nitro groups enhance binding to biological targets like enzymes.
- Stability : Assess degradation under varying pH and temperature using accelerated stability studies .
What in silico methods predict target interactions for this compound?
Q. Advanced
- Molecular Docking : Use AutoDock or Schrödinger to model binding to viral polymerases or COX-2.
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess binding stability.
- QSAR Modeling : Corrogate electronic properties (e.g., nitro group’s electron-withdrawing effect) with activity .
How is purity assessed, and what stability challenges arise?
Q. Basic
- Purity : HPLC with UV detection (λ ~254 nm) and ≥95% peak area.
- Stability : Store at –20°C in inert atmospheres to prevent nitro group reduction. Monitor via periodic NMR or MS .
How does the nitro group impact electronic properties and reactivity?
Q. Advanced
- Electron-Withdrawing Effect : Reduces electron density on the benzamide ring, enhancing electrophilic substitution resistance.
- Redox Activity : Nitro groups may undergo enzymatic reduction in vivo, forming reactive intermediates (e.g., nitro radicals) that influence cytotoxicity .
What experimental approaches elucidate enzyme inhibition mechanisms?
Q. Advanced
- Kinetic Studies : Measure and under varying substrate/inhibitor concentrations to determine inhibition type (competitive/non-competitive).
- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., HBV polymerase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
